An In-Depth Technical Guide to 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene: A Key Building Block for Advanced Organic Electronics
An In-Depth Technical Guide to 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene: A Key Building Block for Advanced Organic Electronics
CAS Number: 1160506-32-0
Abstract: This technical guide provides a comprehensive overview of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene, a pivotal intermediate in the development of materials for organic light-emitting diodes (OLEDs). The document details its physicochemical properties, offers a validated synthesis protocol via the Suzuki-Miyaura cross-coupling reaction, and elucidates the structural-property relationships that underpin its utility in high-performance electronic devices. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel organic electronic materials.
Introduction: The Architectural Significance of a Versatile Precursor
In the rapidly advancing field of organic electronics, the rational design of molecular components is paramount to achieving desired device performance. 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene has emerged as a critical building block, particularly in the synthesis of materials for OLEDs.[1] Its unique molecular architecture, featuring a rigid and highly fluorescent anthracene core functionalized with a reactive bromophenyl group and a bulky naphthyl substituent, provides an exceptional platform for creating next-generation emissive and charge-transport materials.[2]
The strategic placement of the bromine atom offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups to fine-tune the electronic and photophysical properties of the final material. The bulky naphthyl and phenyl substituents, on the other hand, play a crucial role in preventing intermolecular π-π stacking, a phenomenon that can lead to aggregation-caused quenching of fluorescence and diminished device efficiency.[3] This guide will delve into the essential technical aspects of this compound, providing researchers with the foundational knowledge for its synthesis, characterization, and application.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the fundamental properties of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is essential for its effective utilization in materials synthesis. The key physicochemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 1160506-32-0 | [1] |
| Molecular Formula | C₃₀H₁₉Br | [4] |
| Molecular Weight | 459.38 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥98.0% (HPLC) | [1] |
| Storage | Preserve in a well-closed container in a cool, dry place, protected from light. | [6] |
Synthesis Methodology: A Validated Suzuki-Miyaura Cross-Coupling Protocol
The synthesis of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high yields and excellent functional group tolerance. The general reaction scheme is depicted below.
Figure 1: General reaction scheme for the synthesis of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene.
Causality Behind Experimental Choices
The selection of reagents and conditions for this synthesis is critical for achieving a high yield of the desired product.
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for Suzuki-Miyaura reactions due to its high reactivity and commercial availability.[7]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.[7]
-
Solvent System: A mixture of toluene, ethanol, and water is often employed. Toluene serves as the primary organic solvent, while the addition of ethanol and water can enhance the solubility of the inorganic base and facilitate the reaction kinetics.
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Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Detailed, Step-by-Step Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of similar 9,10-disubstituted anthracene derivatives.[7][8]
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 9-bromo-10-(naphthalen-1-yl)anthracene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Inerting the System: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
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Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (typically 80-90 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and an organic solvent such as dichloromethane or ethyl acetate. Separate the organic layer, and wash it with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene as a white to off-white solid. Further purification can be achieved by recrystallization or sublimation.[8]
The Role in Organic Electronics: Structure Meets Function
The molecular structure of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene is intrinsically linked to its utility in organic electronic devices, particularly OLEDs.
Figure 2: The relationship between the structural features of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene and its functional properties in OLEDs.
The anthracene core is a well-established blue-emitting chromophore with high fluorescence quantum yields.[3][9] The introduction of bulky phenyl and naphthyl groups at the 9 and 10 positions creates significant steric hindrance, which disrupts intermolecular packing and mitigates concentration quenching.[3] This is crucial for maintaining high emission efficiency in the solid state, a prerequisite for OLED applications.
The bromophenyl moiety serves as a reactive site for the synthesis of more complex molecules. By employing further cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached to the phenyl ring. This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is essential for optimizing charge injection and transport properties within an OLED device.[10]
Characterization and Quality Control
To ensure the suitability of 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene for high-performance applications, rigorous characterization is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. The spectra of similar 9,10-disubstituted anthracenes are well-documented and can be used for comparative analysis.[11][12]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, with purities of ≥98.0% being standard for electronics-grade materials.[1]
-
Photophysical Characterization: UV-visible absorption and photoluminescence spectroscopy are used to determine the absorption and emission maxima. The absorption profiles of 9,10-disubstituted anthracenes typically exhibit characteristic vibronic bands between 325–425 nm, corresponding to the π–π* transitions of the anthracene core.[8][13]
-
Electrochemical Characterization: Cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, which are critical parameters for designing efficient OLED device architectures.[8]
Conclusion and Future Outlook
9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene stands as a testament to the power of molecular engineering in advancing organic electronics. Its well-defined structure, coupled with its synthetic accessibility and versatile reactivity, makes it an invaluable tool for researchers and developers in the field. The ability to systematically modify its structure through the bromophenyl group opens up a vast chemical space for the creation of novel materials with tailored properties for a range of applications, from vibrant and efficient displays to innovative lighting solutions. As the demand for high-performance and long-lasting OLEDs continues to grow, the importance of high-purity, well-characterized intermediates like 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene will undoubtedly increase.
References
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